molecular formula C15H11F3O3 B14089665 4-Hydroxy-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

4-Hydroxy-4'-(trifluoromethyl)biphenyl-3-carboxylic acid methyl ester

Cat. No.: B14089665
M. Wt: 296.24 g/mol
InChI Key: STWRGFHBRQLWFO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a trifluoromethyl group, a hydroxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboxylate ester can produce an alcohol.

Scientific Research Applications

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxy and carboxylate groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-4’-(chloromethyl)-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4-hydroxy-4’-(methyl)-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4-hydroxy-4’-(fluoromethyl)-[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 4-hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C15H11F3O3

Molecular Weight

296.24 g/mol

IUPAC Name

methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoate

InChI

InChI=1S/C15H11F3O3/c1-21-14(20)12-8-10(4-7-13(12)19)9-2-5-11(6-3-9)15(16,17)18/h2-8,19H,1H3

InChI Key

STWRGFHBRQLWFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O

Origin of Product

United States

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